molecular formula C17H19NO2S B4070208 N-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide

N-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide

Cat. No. B4070208
M. Wt: 301.4 g/mol
InChI Key: XOTGLLSJMVIBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide, also known as 4-MeO-PVT, is a synthetic compound that belongs to the class of cathinones. It is a potent stimulant drug that has gained popularity among the research community due to its unique properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, similar to other cathinones. This leads to an increase in dopamine levels in the brain, which results in the stimulant effects observed in animal studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide include increased heart rate, blood pressure, and body temperature. It also leads to a release of dopamine in the brain, which results in feelings of euphoria and increased energy levels. However, prolonged use of N-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide can lead to adverse effects, such as addiction, psychosis, and cardiovascular problems.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide in lab experiments include its potency and unique properties. It can be used to study the effects of dopamine reuptake inhibition on behavior and physiology. However, the limitations of using N-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide include its potential for abuse and addiction, as well as its adverse effects on health.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide. One area of interest is the development of novel therapeutic agents based on the structure of N-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide. Another area of interest is the study of the long-term effects of N-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide on the brain and behavior. Additionally, the development of safer and more effective cathinones for research purposes is an important area of future research.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide has been used in various scientific research studies, including pharmacological and toxicological studies. It has been shown to have potent stimulant effects, similar to other cathinones, such as methamphetamine and cocaine. It has also been shown to have affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-12-4-10-16(11-5-12)21-13(2)17(19)18-14-6-8-15(20-3)9-7-14/h4-11,13H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTGLLSJMVIBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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